4-氨基苯甲酸苄酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

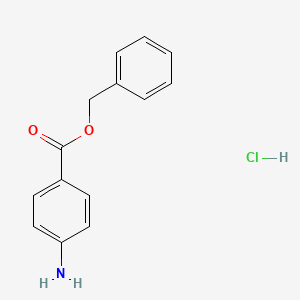

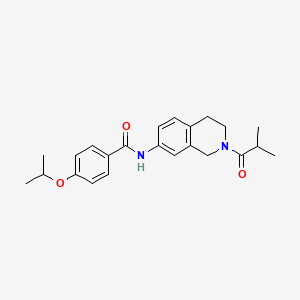

Benzyl 4-aminobenzoate hydrochloride is an organic compound . It is a derivative of 4-aminobenzoic acid, which is also known as para-aminobenzoic acid or PABA .

Synthesis Analysis

The synthesis of Benzyl 4-aminobenzoate hydrochloride involves several steps including alkylation, esterification, and another alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis

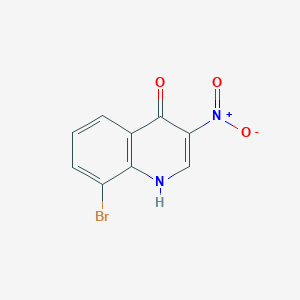

The molecular structure of Benzyl 4-aminobenzoate hydrochloride can be represented by the Inchi Code: 1S/C11H15NO2.ClH/c12-8-4-7-11 (13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .Chemical Reactions Analysis

Electrophilic and nucleophilic reactions of benzocaine, a compound similar to Benzyl 4-aminobenzoate hydrochloride, are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities .科学研究应用

抗菌剂

4-氨基苯甲酸苄酯盐酸盐已被研究作为潜在的抗菌剂。PABA的衍生物,例如通过与各种芳香醛形成亚胺键形成的席夫碱,已显示出有希望的抗菌活性。 这些化合物对耐甲氧西林的金黄色葡萄球菌有效,最低抑菌浓度 (MIC) 为 15.62 µM 。这表明 4-氨基苯甲酸苄酯盐酸盐可用于开发新的抗菌药物,特别是用于抗药性细菌菌株。

抗真菌应用

除了其抗菌特性外,4-氨基苯甲酸苄酯盐酸盐衍生物还表现出强大的广谱抗真菌特性。 这些化合物的 MIC 已被报道低至 7.81 µM ,表明它们在治疗真菌感染方面具有潜在的用途。这在农业环境中保护作物免受真菌病原体的侵害,或在医疗环境中治疗人类真菌感染方面可能特别有用。

癌症研究的细胞毒性

一些 4-氨基苯甲酸苄酯盐酸盐衍生物已显示出对癌细胞系(例如 HepG2(肝癌细胞系))具有显著的细胞毒性,IC50 值为 15.0 µM 。这表明这些化合物可用于癌症研究,以研究它们作为化学治疗剂的潜力,可能导致开发治疗癌症的新疗法。

局部麻醉剂

研究表明,4-氨基苯甲酸苄酯盐酸盐可用于设计具有局部麻醉作用的化合物 。通过生物等排体形成和烷基修饰对目标分子进行修饰,已合成了具有良好局部麻醉性能的化合物。这些化合物可用于各种医疗程序,以暂时缓解疼痛,而不影响意识。

神经冲动传导研究

4-氨基苯甲酸苄酯盐酸盐衍生物通过影响神经膜上的钠离子通道来阻断神经冲动传导的能力使其在神经冲动传导研究中非常有价值 。这有助于了解神经信号传导机制,并可能导致开发治疗神经系统疾病的新疗法。

药物设计与合成

最后,4-氨基苯甲酸苄酯盐酸盐是药物设计与合成中的关键分子。 它的结构允许各种修饰,从而导致具有所需生物活性的化合物 。这种灵活性使其成为药物研究中的重要化合物,它可用于创造各种治疗剂。

作用机制

Target of Action

Benzyl 4-aminobenzoate hydrochloride, also known as Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses .

Mode of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . As a result, nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Benzocaine is the nerve impulse transmission pathway . By blocking sodium channels, Benzocaine inhibits the transmission of nerve impulses, leading to a local anesthetic effect . It’s also worth noting that Benzocaine derivatives have shown promising features that could be correlated with their biological activities, including antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Benzyl 4-aminobenzoate hydrochloride are not readily available, it’s known that Benzocaine, due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), remains localized in wounds, which is relevant to provide long-term pain relief .

Result of Action

The primary result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It’s also used for local anesthesia in dentistry and minor trauma .

安全和危害

When handling Benzyl 4-aminobenzoate hydrochloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Store under an inert atmosphere. Protect from direct sunlight .

未来方向

Recent studies have presented some bioactive modification of benzocaine as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke and (-)-vincadifformine as antitumor . This suggests that Benzyl 4-aminobenzoate hydrochloride and its derivatives could have potential applications in the treatment of various diseases in the future.

生化分析

Biochemical Properties

Benzyl 4-aminobenzoate hydrochloride can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Metabolic Pathways

Benzyl 4-aminobenzoate hydrochloride might be involved in metabolic pathways related to folate synthesis, given that its parent compound, PABA, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .

属性

IUPAC Name |

benzyl 4-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUPRLAPQNVKST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)

![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)